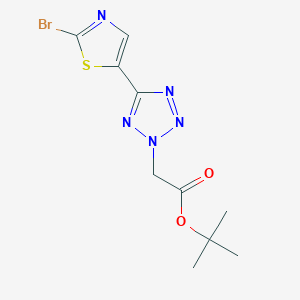
tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate is an organic compound that features a tert-butyl ester group, a bromothiazole ring, and a tetrazole moiety
Preparation Methods
The synthesis of tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromothiazole ring: This can be achieved by reacting 2-aminothiazole with bromine in the presence of a suitable solvent.
Introduction of the tetrazole moiety: The bromothiazole intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Esterification: The final step involves the esterification of the tetrazole intermediate with tert-butyl bromoacetate under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the thiazole ring can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium azide, bromine, tert-butyl bromoacetate, and various catalysts and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromothiazole and tetrazole moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Tert-butyl 2-(5-(2-bromothiazol-5-yl)-2H-tetrazol-2-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2-(5-(2-chlorothiazol-5-yl)-2H-tetrazol-2-yl)acetate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and interactions.
Tert-butyl 2-(5-(2-fluorothiazol-5-yl)-2H-tetrazol-2-yl)acetate: The presence of a fluorine atom can influence the compound’s electronic properties and reactivity.
Tert-butyl 2-(5-(2-iodothiazol-5-yl)-2H-tetrazol-2-yl)acetate: The iodine atom can impact the compound’s steric and electronic properties, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrN5O2S |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
tert-butyl 2-[5-(2-bromo-1,3-thiazol-5-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C10H12BrN5O2S/c1-10(2,3)18-7(17)5-16-14-8(13-15-16)6-4-12-9(11)19-6/h4H,5H2,1-3H3 |
InChI Key |
GGNCLDOFIQBDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CN=C(S2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














